Welcome to the BenchChem Online Store!
molecular formula C16H10N2S B1650084 Thiazolo[4,5-c]quinoline, 2-phenyl- CAS No. 111199-34-9

Thiazolo[4,5-c]quinoline, 2-phenyl-

Cat. No. B1650084
M. Wt: 262.3 g/mol
InChI Key: LHGQMWURUMTIIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04904669

Procedure details

A mixture of 20.52 g (0.1 mole) of 3-amino-4-mercapto-quinoline-hydrochloride, 10.61 g (0.1 mole) of freshly distilled benzaldehyde and 200 ml of ethanol is refluxed for 2 hours, whereupon air is bubbled through the reaction mixture for several days. The precipitated crystals are filtered and recrystallized from ethanol. Thus 13.5 g of 2-phenyl-thiazolo[4,5-c]quinoline are obtained. The melting point of this product is identical with that of the compound prepared according to Example 5.
Name
3-amino-4-mercapto-quinoline-hydrochloride
Quantity
20.52 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.[NH2:2][C:3]1[CH:4]=[N:5][C:6]2[C:11]([C:12]=1[SH:13])=[CH:10][CH:9]=[CH:8][CH:7]=2.[CH:14](=O)[C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1>C(O)C>[C:15]1([C:14]2[S:13][C:12]3[C:11]4[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=4[N:5]=[CH:4][C:3]=3[N:2]=2)[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1 |f:0.1|

Inputs

Step One
Name
3-amino-4-mercapto-quinoline-hydrochloride
Quantity
20.52 g
Type
reactant
Smiles
Cl.NC=1C=NC2=CC=CC=C2C1S
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)=O
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is refluxed for 2 hours, whereupon air
Duration
2 h
CUSTOM
Type
CUSTOM
Details
is bubbled through the reaction mixture for several days
FILTRATION
Type
FILTRATION
Details
The precipitated crystals are filtered
CUSTOM
Type
CUSTOM
Details
recrystallized from ethanol

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C=1SC2=C(C=NC=3C=CC=CC23)N1
Measurements
Type Value Analysis
AMOUNT: MASS 13.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.